molecular formula C18H18N2O5S B2861281 3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105224-26-7

3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2861281
CAS No.: 1105224-26-7
M. Wt: 374.41
InChI Key: JTAAGSPJBGRHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative featuring a 3,4-dimethoxyphenyl substituent at position 3 and a 4-methylbenzenesulfonylmethyl group at position 3. The 1,2,4-oxadiazole scaffold is recognized for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups . The 3,4-dimethoxyphenyl moiety is associated with enhanced binding interactions in enzyme inhibition, while the sulfonyl group may improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12-4-7-14(8-5-12)26(21,22)11-17-19-18(20-25-17)13-6-9-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAAGSPJBGRHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves the reaction of 3,4-dimethoxybenzohydrazide with tosylmethyl isocyanide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The mixture is heated to facilitate the formation of the oxadiazole ring .

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tosylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their biological activities:

Compound Name Core Structure Substituents (Position 3 and 5) Biological Activity (IC₅₀/MIC/%) Reference
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 3,4-Dichlorophenyl (3); 1H-indol-5-yl (5) MAO-B inhibition (IC₅₀ = 0.036 µM)
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 3,4-Dimethoxyphenyl (5); 4-bromophenylpropanone (2) Anti-inflammatory (61.9% at 20 mg/kg)
3-[(4-Substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione 1,3,4-Oxadiazole-2-thione 3,4-Dimethoxyphenyl (5); piperazinylmethyl (3) Antimicrobial (MIC = 0.5–8 µg/mL)
[3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate Isoxazoline 4-Chlorophenyl (3); benzenesulfonate (methyl) N/A (Theoretical DFT studies reported)
Key Observations:
  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., dichlorophenyl in ) enhance MAO-B inhibition, while electron-donating methoxy groups (e.g., 3,4-dimethoxyphenyl in ) correlate with anti-inflammatory and antimicrobial activities.
  • Sulfonyl vs. Sulfonate Groups : The 4-methylbenzenesulfonylmethyl group in the target compound may confer better metabolic stability compared to sulfonate esters (e.g., ), which are prone to hydrolysis.
Enzyme Inhibition
  • MAO-B Inhibition : The dichlorophenyl-indole analog (IC₅₀ = 0.036 µM) demonstrates potent MAO-B selectivity, suggesting that bulky aromatic substituents at position 5 enhance isoform specificity. The target compound’s 3,4-dimethoxyphenyl group may reduce MAO-B affinity compared to dichlorophenyl but could improve solubility.
  • Anti-Inflammatory Activity : 1,3,4-Oxadiazole derivatives with 3,4-dimethoxyphenyl groups (61.9% inhibition ) rival indomethacin, implying that methoxy groups synergize with oxadiazole cores to modulate cyclooxygenase (COX) pathways.
Antimicrobial and Anticancer Activity
  • Piperazinylmethyl-substituted 1,3,4-oxadiazole-2-thiones exhibit broad-spectrum antibacterial activity (MIC = 0.5–8 µg/mL) , highlighting the importance of nitrogen-containing substituents. The target compound’s sulfonyl group may similarly enhance membrane penetration.
  • Anti-proliferative activity in 1,3,4-oxadiazoles (e.g., compound 4l ) suggests that dimethoxyphenyl derivatives warrant evaluation against cancer cell lines.

Physicochemical Properties

  • Melting Points and Solubility : 3,4-Dimethoxyphenyl-1,2,4-oxadiazoles (e.g., compound 7k in ) have melting points ~174–176°C, indicating moderate crystallinity. The sulfonyl group in the target compound may lower melting points compared to sulfonate esters (e.g., ), improving formulation flexibility.
  • Computational Studies : DFT analyses of benzenesulfonate derivatives predict stable HOMO-LUMO gaps (~5 eV), suggesting that the target compound’s sulfonyl group could enhance electron-withdrawing capacity and redox stability.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H23NO7S\text{C}_{20}\text{H}_{23}\text{N}\text{O}_{7}\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. Specifically, derivatives containing the 1,3,4-oxadiazole ring have demonstrated significant antibacterial activity against various strains of bacteria.

Key Findings:

  • The minimal inhibitory concentration (MIC) for certain derivatives was reported between 0.5 to 8 μg/mL , indicating potent antibacterial activity against Gram-positive bacteria .
  • In a study evaluating a series of oxadiazole derivatives, several compounds exhibited broad-spectrum antimicrobial activity, suggesting that structural modifications can enhance efficacy .

Anticancer Activity

The anticancer potential of this compound has also been investigated across multiple cancer cell lines.

In Vitro Studies:

  • The compound was tested against five human cancer cell lines: prostate cancer (PC3), colorectal cancer (HCT-116), hepatocellular carcinoma (HePG-2), epithelioid carcinoma (HeLa), and breast cancer (MCF7).
  • The results indicated that compounds derived from this structure exhibited varying degrees of anti-proliferative activity with IC50 values often less than 25 μM , which is considered promising for further development .

Comparative Biological Activity Table

Activity Type MIC (μg/mL) IC50 (μM) Cell Lines Tested
Antibacterial0.5 - 8N/AGram-positive bacteria
AnticancerN/A< 25PC3, HCT-116, HePG-2, HeLa, MCF7

Case Studies

  • Antimicrobial Efficacy : A study focused on the synthesis and evaluation of various oxadiazole derivatives found that certain modifications to the phenyl group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Another research project assessed the anti-proliferative effects of oxadiazole derivatives on cancer cell lines. It was found that specific substitutions on the oxadiazole ring led to improved efficacy against HeLa and MCF7 cells compared to standard anticancer drugs like Doxorubicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.